N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-propylethanediamide
Description
Chemical Structure and Properties This compound (CAS: 1428355-35-4) is a tricyclic amide derivative with the molecular formula C₂₀H₂₁N₃O₄ and a molecular weight of 367.4 g/mol . Its core structure comprises a 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene moiety fused with a propylethanediamide group. Synonyms include N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}-3-phenylpropanamide and MLS000879216, indicating its structural versatility . Solubility in aqueous media at pH 7.4 is 40.3 µg/mL, suggesting moderate hydrophilicity .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-7-18-16(22)17(23)19-13-9-11-4-3-8-20-14(21)6-5-12(10-13)15(11)20/h9-10H,2-8H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSXAQYEJVBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Relevance
The compound belongs to a class of azatricyclic derivatives with modifications in substituents and functional groups. Key analogs and their comparative features are summarized below:
Key Findings
Structural Flexibility vs. Bioactivity: The target compound’s propylethanediamide substituent distinguishes it from phenylpropanamide analogs (e.g., 898427-54-8), which exhibit sigma-1 receptor affinity . Compared to pentazocine (a synthetic opioid with a similar tricyclic core), the absence of a methylbutenyl group in the target compound likely reduces opioid receptor binding, shifting its pharmacological profile toward non-opioid pathways .
Solubility and Pharmacokinetics :
- The target compound shares identical solubility (40.3 µg/mL) with 898427-54-8, suggesting comparable bioavailability. However, the hydroxypropyl-oxalamide analog (898427-73-1) may exhibit higher solubility due to its polar hydroxy group, though data are lacking .
Synthetic Utility: The carbaldehyde derivative (C₁₃H₁₅NO) serves as a precursor for further functionalization, highlighting the synthetic versatility of the azatricyclic core .
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